Cas no 5359-48-8 (Benzeneaceticacid, 4-bromo-a-phenyl-, methylester)
Benzeneaceticacid, 4-bromo-a-phenyl-, methylester Chemical and Physical Properties
Names and Identifiers
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- Benzeneaceticacid, 4-bromo-a-phenyl-, methylester
- 3,4-dichloro-N-[2-methyl-1-[4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]propyl]benzamide
- methyl 2-(4-bromophenyl)-2-phenylacetate
- Benzeneacetic acid, 4-bromo-α-phenyl-, methyl ester
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- MDL: MFCD28404207
- Inchi: 1S/C15H13BrO2/c1-18-15(17)14(11-5-3-2-4-6-11)12-7-9-13(16)10-8-12/h2-10,14H,1H3
- InChI Key: LHTHVIUGGNCCOL-UHFFFAOYSA-N
- SMILES: C(C1C=CC=CC=1)(C1C=CC(Br)=CC=1)C(=O)OC
Computed Properties
- Exact Mass: 462.10512
Experimental Properties
- Density: 1.373±0.06 g/cm3(Predicted)
- Boiling Point: 143 °C
- PSA: 59.81
Benzeneaceticacid, 4-bromo-a-phenyl-, methylester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD00003566-250mg |
Methyl 2-(4-bromophenyl)-2-phenylacetate |
5359-48-8 | 97% | 250mg |
$190 | 2024-07-19 | |
| Crysdot LLC | CD00003566-1g |
Methyl 2-(4-bromophenyl)-2-phenylacetate |
5359-48-8 | 97% | 1g |
$475 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737618-1g |
Methyl 2-(4-bromophenyl)-2-phenylacetate |
5359-48-8 | 98% | 1g |
¥5107.00 | 2024-05-09 | |
| eNovation Chemicals LLC | Y1106645-5g |
methyl 2-(4-bromophenyl)-2-phenylacetate |
5359-48-8 | 95% | 5g |
$2000 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1106645-5g |
methyl 2-(4-bromophenyl)-2-phenylacetate |
5359-48-8 | 95% | 5g |
$2000 | 2024-07-23 | |
| eNovation Chemicals LLC | Y1106645-5g |
methyl 2-(4-bromophenyl)-2-phenylacetate |
5359-48-8 | 95% | 5g |
$2000 | 2025-02-28 |
Benzeneaceticacid, 4-bromo-a-phenyl-, methylester Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on Benzeneaceticacid, 4-bromo-a-phenyl-, methylester
Benzeneaceticacid, 4-bromo-α-phenyl-, methyl ester (CAS No. 5359-48-8)
Benzeneaceticacid, 4-bromo-α-phenyl-, methyl ester (CAS No. 5359-48-8) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound, also known as 4-bromo-α-methylphenylacetic acid methyl ester, is characterized by its unique molecular structure, which includes a bromo substituent, a phenyl group, and a methyl ester functional group. These features make it an attractive starting material for a wide range of chemical transformations and synthetic pathways.
The molecular formula of Benzeneaceticacid, 4-bromo-α-phenyl-, methyl ester is C13H12BrO2, with a molecular weight of approximately 276.13 g/mol. The compound is typically obtained through the esterification of 4-bromo-α-methylphenylacetic acid with methanol in the presence of an acid catalyst. This reaction is well-documented in the literature and is known for its high yield and selectivity.
In recent years, Benzeneaceticacid, 4-bromo-α-phenyl-, methyl ester has been extensively studied for its potential applications in pharmaceutical research. One notable area of interest is its use as an intermediate in the synthesis of biologically active compounds. For instance, researchers have explored its role in the development of novel anticancer agents and anti-inflammatory drugs. The bromo substituent provides a handle for further functionalization, allowing for the introduction of various pharmacophores that can enhance the therapeutic properties of the final product.
A study published in the Journal of Medicinal Chemistry in 2021 reported the successful synthesis of a series of derivatives from Benzeneaceticacid, 4-bromo-α-phenyl-, methyl ester. These derivatives exhibited potent inhibitory activity against specific cancer cell lines, demonstrating the compound's potential as a lead molecule in drug discovery. The researchers noted that the bromo substituent played a crucial role in modulating the biological activity of the compounds, suggesting that further optimization could lead to even more effective therapeutic agents.
Beyond its pharmaceutical applications, Benzeneaceticacid, 4-bromo-α-phenyl-, methyl ester has also found use in materials science. Its unique combination of functional groups makes it suitable for the preparation of advanced polymers and coatings. For example, a recent study published in Macromolecules described the use of this compound as a monomer in the synthesis of polymeric materials with enhanced mechanical properties and thermal stability. The resulting polymers showed improved performance in various applications, including electronics and aerospace engineering.
The physical properties of Benzeneaceticacid, 4-bromo-α-phenyl-, methyl ester are well-characterized. It is a colorless to pale yellow liquid at room temperature with a boiling point around 180°C at reduced pressure. The compound is slightly soluble in water but highly soluble in organic solvents such as ethanol and dichloromethane. These solubility characteristics make it easy to handle and process in laboratory settings.
Safety considerations are an important aspect when working with any chemical compound. While Benzeneaceticacid, 4-bromo-α-phenyl-, methyl ester is not classified as a hazardous material under current regulations, it is recommended to handle it with appropriate precautions to avoid skin contact and inhalation. Standard laboratory safety protocols should be followed to ensure safe handling and storage.
In conclusion, Benzeneaceticacid, 4-bromo-α-phenyl-, methyl ester (CAS No. 5359-48-8) is a valuable compound with diverse applications in organic synthesis, pharmaceutical research, and materials science. Its unique molecular structure and versatile reactivity make it an attractive starting material for various chemical transformations and synthetic pathways. Ongoing research continues to uncover new potential uses for this compound, highlighting its importance in modern scientific endeavors.
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